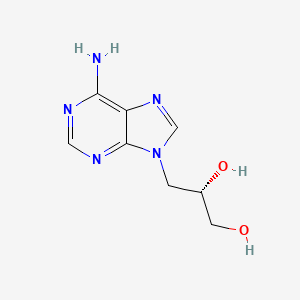

(S)-9-(2,3-Dihydroxypropyl)adenine

説明

(S)-9-(2,3-Dihydroxypropyl)adenine (DHPA) is a pioneering acyclic nucleoside analog first described in 1978 as a broad-spectrum antiviral agent . Unlike traditional nucleosides, DHPA replaces the ribose sugar with an aliphatic 2,3-dihydroxypropyl chain, conferring unique biochemical properties. Its primary mechanism involves competitive inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), a key enzyme in cellular transmethylation pathways. By blocking SAHH, DHPA elevates intracellular S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases, thereby disrupting viral replication and epigenetic regulation .

DHPA exhibits activity against both DNA (e.g., herpes simplex virus, vaccinia) and RNA viruses (e.g., vesicular stomatitis virus, measles) . Its low toxicity and stability have made it a template for developing derivatives and related antiviral compounds .

特性

IUPAC Name |

(2S)-3-(6-aminopurin-9-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLQFBVNOFBPRJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969282 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54262-83-8 | |

| Record name | (S)-9-(2,3-Dihydroxypropyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54262-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054262838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Similar compounds have been shown to interact with toll-like receptor 2 (tlr2), which plays a crucial role in the innate immune system.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to bind to and activate dendritic cells by engaging tlr2. This interaction can lead to a variety of downstream effects, including the activation of the immune response.

生物活性

(S)-9-(2,3-Dihydroxypropyl)adenine (DHPA) is a notable aliphatic nucleoside analog with significant antiviral properties. This compound has garnered attention due to its ability to inhibit the replication of various DNA and RNA viruses, making it a subject of interest in virology and medicinal chemistry.

Chemical Structure and Properties

DHPA is characterized by the substitution of the sugar moiety in adenine with a 2,3-dihydroxypropyl group. This modification enhances its biological activity compared to traditional nucleosides. The structure can be represented as follows:

The antiviral mechanism of DHPA involves the inhibition of viral replication at various stages. It has been shown to effectively reduce the mortality rate in animal models infected with viruses such as vesicular stomatitis virus (VSV) and measles virus. The compound acts by interfering with the viral life cycle, particularly affecting viral RNA synthesis.

In Vitro Studies

DHPA has demonstrated broad-spectrum antiviral activity against several viruses, including:

- Vaccinia Virus

- Herpes Simplex Virus (HSV) Types 1 and 2

- Measles Virus

- Vesicular Stomatitis Virus

In vitro studies have shown that DHPA inhibits the replication of these viruses effectively, with varying degrees of potency depending on the viral strain and concentration used. For instance, one study reported significant inhibition of VSV replication in cultured cells at micromolar concentrations .

| Virus Type | Inhibition Concentration (µM) | Reference |

|---|---|---|

| Vaccinia | 10 | |

| Herpes Simplex (Type 1) | 5 | |

| Measles | 25 | |

| Vesicular Stomatitis | 1 |

In Vivo Studies

In animal models, particularly in mice inoculated with VSV, DHPA significantly reduced mortality rates. Treatment with DHPA resulted in a marked decrease in viral load and improved survival rates compared to untreated controls .

Case Studies

- VSV Infection in Mice : A study conducted by De Clercq et al. demonstrated that mice treated with DHPA exhibited a survival rate of over 70% compared to a control group that had a mortality rate exceeding 90% when infected with VSV .

- Potato Virus X Replication : DHPA was also tested against Potato Virus X (PVX), showing effective inhibition comparable to known antiviral agents like cycloheximide. The time-response course indicated that DHPA could be utilized as an effective treatment for viral infections in plants .

Cytotoxicity and Safety Profile

While DHPA exhibits potent antiviral activity, it is crucial to evaluate its cytotoxicity. Research indicates that at therapeutic concentrations, DHPA does not significantly affect cell viability, making it a promising candidate for further development as an antiviral agent .

科学的研究の応用

Antiviral Activity

One of the most prominent applications of (S)-9-(2,3-Dihydroxypropyl)adenine is its broad-spectrum antiviral activity . Research has demonstrated that DHPA effectively inhibits the replication of a variety of DNA and RNA viruses. Notable findings include:

- Inhibition of Viral Replication : DHPA has been shown to inhibit viruses such as vaccinia, herpes simplex (types 1 and 2), measles, and vesicular stomatitis virus in vitro and in vivo .

- Mechanism of Action : The proposed mechanism involves mimicking natural nucleotides, thereby interfering with nucleic acid synthesis during viral replication. This interference is crucial for the development of antiviral therapies .

Research in Plant Biology

In addition to its antiviral properties, this compound has been studied for its effects on plant growth:

- Impact on Seedling Development : Studies involving Vicia faba (broad bean) seedlings indicated that DHPA can suppress root and shoot development compared to controls treated with adenine or adenosine. This suggests potential applications in agricultural biotechnology as a growth regulator .

- Cytokinin-like Activity : Although less potent than traditional cytokinins, DHPA exhibits some inhibitory effects on plant growth, which could be explored for agricultural applications .

Insect Control

This compound has also been investigated for its potential as an insect chemosterilant :

- Effects on Insect Populations : Research indicates that DHPA can induce female sterility in certain insect species when administered at specific dosages. This property could be harnessed for pest control strategies in agriculture .

Structural Analog Studies

The compound's structural characteristics allow for comparative studies with other nucleoside analogs:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 9-(2-Hydroxypropyl)adenine | Hydroxyl group at position 2 | Less potent antiviral activity compared to DHPA |

| 9-(3-Hydroxypropyl)adenine | Hydroxyl group at position 3 | Different biological activity profile |

| 9-(2-Methoxyethyl)adenine | Ether linkage instead of hydroxyl | Exhibits different pharmacokinetics |

| 9-(2-Aminoethyl)adenine | Amino group substitution | Potentially higher toxicity |

These compounds are studied for their unique properties and potential therapeutic applications but differ significantly in their biological activities compared to this compound .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

- Antiviral Efficacy : A study demonstrated that DHPA reduced mortality rates in mice infected with vesicular stomatitis virus when administered intranasally .

- Plant Growth Suppression : Research comparing the effects of DHPA with adenine and adenosine on Vicia faba seedlings revealed significant differences in root and shoot development, suggesting a potential role in regulating plant growth .

- Insect Sterilization Trials : Experimental trials indicated that dietary administration of DHPA could lead to sterility in female insects, highlighting its potential utility in pest management strategies .

類似化合物との比較

Comparison with Similar Compounds

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibitors

DHPA shares functional similarities with other SAHH inhibitors but differs in structure and specificity:

- Key Insight : DHPA’s reversible inhibition of SAHH contrasts with ribavirin’s dual mechanism, which includes RNA error catastrophe. DHPA’s lower toxicity makes it preferable for combinatorial therapies .

Acyclic Nucleoside Analogs

DHPA’s structural analogs include classical acyclic nucleosides and phosphonates:

- However, acyclic nucleoside phosphonates (ANPs) like cidofovir exhibit broader clinical utility due to their phosphonate group, which resists enzymatic degradation .

Derivatives and Prodrugs

Modifications to DHPA aim to enhance bioavailability and potency:

- Key Insight : Prodrug strategies, such as regioselective palmitoylation, enhance DHPA’s membrane permeability and efficacy, as seen in in vitro studies .

Epigenetic Modulators

DHPA’s role in hypomethylation contrasts with cytidine analogs:

- Key Insight : DHPA’s reversible action and low toxicity make it suitable for long-term epigenetic studies in plants, whereas 5-azacytidine’s incorporation into DNA limits its use .

Research Findings and Clinical Relevance

- Antiviral Efficacy : DHPA reduces mortality in mice infected with vesicular stomatitis virus (50% survival at 10 mg/kg) but shows weaker activity against reovirus .

- Cancer Research : DHPA analogs (e.g., Compound 13 in ) inhibit breast and prostate cancer cell growth via SAHH suppression .

- Combination Therapy: Synergy with 9-β-D-arabinofuranosyladenine (ara-A) allows lower ara-A doses, mitigating its toxicity .

準備方法

Reaction Setup and Primary Stirring

Pyridine (3,400–3,500 g) serves as the solvent and base, facilitating the reaction between N2-acetyl-(S)-9-(2,3-dihydroxypropyl)-guanine (180–181 g) and 4,4'-dimethoxytrityl chloride (410–411 g). The mixture is stirred at 20–30°C for 2–4 hours to ensure complete trityl group incorporation. This step protects the hydroxyl groups, preventing undesired side reactions.

Quenching and Purification

Post-reaction, methanol (180–190 mL) quenches unreacted trityl chloride, followed by concentration under reduced pressure to reduce the solvent volume. Ethyl acetate (3,550–3,650 mL) extracts the product, and subsequent filtration isolates the crude compound. High-performance liquid chromatography (HPLC) confirms reaction completion, ensuring a purity threshold >94%.

Crystallization and Yield Optimization

Seed crystals (4.5–5.5 g) are introduced to the ethyl acetate solution, and secondary stirring at 20–30°C for 5–8 hours induces crystallization. Vacuum drying yields 253–260 g of product, achieving a 66.0–67.8% yield. The table below summarizes critical parameters:

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Pyridine quantity | 3,400–3,500 g | Solvent excess drives reaction |

| Stirring temperature | 20–30°C | Higher temps accelerate kinetics |

| Seed crystal amount | 4.5–5.5 g | Controls crystal size/distribution |

| Ethyl acetate volume | 3,550–3,650 mL | Minimizes product solubility |

This method prioritizes industrial scalability, with consistent yields exceeding 65%.

Comparative Analysis of Methodologies

Efficiency and Scalability

The chemical method achieves higher yields (67.8%) and shorter reaction times (8–10 hours total), making it suitable for industrial production. In contrast, enzymatic synthesis requires longer durations (24–48 hours) but offers superior enantioselectivity without requiring chiral auxiliaries.

Q & A

Q. What is the primary mechanism of antiviral activity exhibited by (S)-9-(2,3-Dihydroxypropyl)adenine?

The compound inhibits S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in the methylation pathway critical for viral mRNA capping and replication. By depleting intracellular S-adenosylmethionine (SAM) pools, it disrupts viral RNA processing and protein synthesis. This mechanism is supported by broad-spectrum antiviral activity against Herpes simplex, vaccinia, and plant viruses like potato virus X (PVX) .

Q. How does the structural configuration of this compound influence its biological activity?

The (S)-enantiomer features an acyclic dihydroxypropyl side chain attached to adenine, distinguishing it from ribose-based nucleosides. This aliphatic structure enhances metabolic stability and reduces susceptibility to phosphorylases. Comparative studies with racemic mixtures (RS-DHPA) show stereospecific efficacy, where the (S)-form exhibits superior antiviral potency due to optimized enzyme binding .

Q. What analytical methods are recommended for characterizing synthetic this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Fast Atom Bombardment (FAB-MS) has historically been used to verify the aliphatic chain and nucleobase linkage. Chromatographic techniques (HPLC, chiral columns) resolve enantiomeric purity, essential for activity studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dose-dependent antiviral efficacy in plant models?

Use synchronized virus-infected leaf disks (e.g., PVX in tobacco) treated with (S)-DHPA at concentrations ranging from 1–100 μM. Assess viral replication via RT-qPCR to quantify RNA levels and compare time-response curves (e.g., 12–72 hours post-treatment). Include controls with SAM supplementation to confirm SAH hydrolase-specific inhibition .

Q. What experimental strategies address contradictory data on (S)-DHPA’s efficacy across viral families?

Contradictions may arise from differences in viral reliance on SAM-dependent methylation. For example, Cryptosporidium parvum (Apicomplexa) shows lower sensitivity than herpesviruses. Use comparative enzymology (SAH hydrolase kinetic assays across species) and transcriptomic profiling to identify host-pathogen metabolic dependencies .

Q. How can lipase-catalyzed synthesis improve enantiomeric resolution of DHPA derivatives?

Lipases (e.g., Candida antarctica) selectively esterify racemic 9-(2,3-dihydroxypropyl)adenine, enabling separation of (S)- and (R)-enantiomers. Optimize reaction conditions (solvent: tert-butanol, temperature: 40°C) and monitor conversion via chiral HPLC. This method avoids toxic reagents and enhances yield for pharmacological studies .

Q. What role does (S)-DHPA play in origin-of-life studies involving xenonucleic acids (XNAs)?

(S)-DHPA serves as a glycol nucleic acid (GNA) monomer, copolymerizing with dicarboxylic acids (DCAs) via dehydration synthesis to form ester-linked polymers. Experimental protocols involve reacting N9-(2,3-dihydroxypropyl)adenine with DCAs (e.g., malonic acid) under prebiotic conditions (anhydrous, 90°C) to simulate primordial genetic polymer formation .

Methodological Considerations

- SAH Hydrolase Inhibition Assays : Measure enzyme activity via spectrophotometric detection of NAD+ reduction (λ = 340 nm) in the presence of (S)-DHPA. Include 3-deazaadenosine as a positive control .

- In Vivo Toxicity Profiling : Use murine models to assess renal and hepatic toxicity at therapeutic doses (e.g., 50 mg/kg/day). Monitor biomarkers (ALT, creatinine) and compare with antiviral efficacy thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。